molecular formula C18H14O3 B14406950 Methyl 2,5-diphenylfuran-3-carboxylate CAS No. 84302-12-5

Methyl 2,5-diphenylfuran-3-carboxylate

Cat. No.: B14406950
CAS No.: 84302-12-5
M. Wt: 278.3 g/mol
InChI Key: BQEVWHCVGYRSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-diphenylfuran-3-carboxylate is an organic compound with the molecular formula C18H14O3. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound features a furan ring substituted with two phenyl groups and a carboxylate ester group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-diphenylfuran-3-carboxylate typically involves the reaction of 2,5-diphenylfuran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-diphenylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,5-diphenylfuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-diphenylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Benzofuran derivatives

Comparison: Methyl 2,5-diphenylfuran-3-carboxylate is unique due to the presence of two phenyl groups, which enhance its stability and biological activity compared to other furan derivatives. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications. In contrast, simpler furan derivatives like methyl furan-2-carboxylate lack these features and may exhibit different reactivity and properties .

Properties

CAS No.

84302-12-5

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 2,5-diphenylfuran-3-carboxylate

InChI

InChI=1S/C18H14O3/c1-20-18(19)15-12-16(13-8-4-2-5-9-13)21-17(15)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

BQEVWHCVGYRSKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.